molecular formula C13H11FOS B8076654 2-[(2-Fluorophenoxy)methyl]benzenethiol

2-[(2-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076654
M. Wt: 234.29 g/mol
InChI Key: UYHCYXIGUIPWIV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenoxy)methyl]benzenethiol (CAS Number: 2246600-89-3) is a high-purity organic sulfur compound supplied with a minimum purity of 97% . With the molecular formula C13H11FOS and a molecular weight of 234.29 g/mol , this benzenethiol derivative is a valuable building block for chemical synthesis and life science research. It is structurally characterized by a thiol (-SH) functional group attached to a benzene ring, which is further substituted with a (2-fluorophenoxy)methyl moiety . This structure combines the reactivity of a benzenethiol, useful in creating metal complexes and facilitating sulfur-based coupling reactions , with the modulated electronic properties imparted by the fluorinated phenoxy group. Such features make it a compound of interest in advanced materials science and as a key intermediate in the development of novel chemical entities, including Schiff bases, which are widely investigated for their applications in coordination chemistry, pharmaceuticals, and material science . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic human use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCYXIGUIPWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Preparation

This method involves the sequential introduction of the (2-fluorophenoxy)methyl group followed by thiol functionalization. The benzene ring is first derivatized with a benzyl chloride moiety, which reacts with 2-fluorophenol under basic conditions to form the ether linkage. Subsequent thiolation is achieved via nucleophilic substitution.

Key Steps :

  • Benzyl Chloride Synthesis :

    • 2-Methylbenzenethiol is treated with thionyl chloride (SOCl₂) to form 2-(chloromethyl)benzenethiol.

    • Alternative: Direct chlorination of toluene derivatives using Cl₂ under UV light.

  • Ether Formation :

    • 2-Fluorophenol reacts with 2-(chloromethyl)benzenethiol in the presence of Cs₂CO₃ as a base, yielding 2-[(2-fluorophenoxy)methyl]benzenethiol.

    • Reaction Conditions :

      • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

      • Temperature: 80–110°C.

      • Yield: 65–78%.

Challenges :

  • Competing oxidation of the thiol group during the reaction necessitates inert atmospheres (N₂/Ar).

  • Byproducts from over-alkylation require careful chromatographic purification.

Mitsunobu Reaction for Ether Bond Formation

Mechanism and Optimization

The Mitsunobu reaction enables precise ether bond formation between 2-fluorophenol and a benzyl alcohol precursor, avoiding harsh basic conditions. The thiol group is introduced post-etherification to prevent interference.

Procedure :

  • Benzyl Alcohol Preparation :

    • 2-Mercaptobenzyl alcohol is synthesized via reduction of 2-nitrobenzoic acid followed by thiolation.

  • Mitsunobu Coupling :

    • 2-Fluorophenol and 2-mercaptobenzyl alcohol react with diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF).

    • Critical Parameters :

      • Molar ratio (phenol:alcohol:DEAD:TPP): 1:1:1.2:1.2.

      • Temperature: 0°C to room temperature.

      • Yield: 70–85%.

Advantages :

  • Stereochemical retention at the benzyl carbon.

  • Compatibility with acid-sensitive functional groups.

Protection-Deprotection Strategy for Thiol Group

Thioether Protection and Subsequent Deprotection

To mitigate thiol reactivity during ether formation, the -SH group is temporarily protected as a thioether, which is later cleaved to regenerate the thiol.

Synthetic Pathway :

  • Thioether Formation :

    • 2-Mercaptobenzyl chloride is treated with methyl triflate to form the methylthioether.

  • Etherification :

    • The protected intermediate reacts with 2-fluorophenol under basic conditions (K₂CO₃, DMF, 90°C).

  • Deprotection :

    • The methylthioether is cleaved using H₂O₂ in acetic acid, restoring the thiol group.

    • Yield : 58–72% (over two steps).

Table 1: Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Nucleophilic Substitution65–7890–9512–24Scalability
Mitsunobu Reaction70–8595–986–8Stereoselectivity
Protection-Deprotection58–7285–9018–30Thiol stability during synthesis

Emerging Catalytic Approaches

Silver-Catalyzed Tandem Reactions

Recent advances utilize silver catalysts (e.g., AgOAc) to mediate one-pot synthesis of benzothiol derivatives. In a model system, 2-aminophenol, formaldehyde, and benzenethiol react to form benzoxazole-thioether hybrids, which could be adapted for target compound synthesis.

Reaction Scope :

  • Substrates: Electron-deficient benzenethiols show higher yields (up to 92%).

  • Limitations: Requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Considerations

ParameterOptimal Range
Temperature80–110°C
PressureAtmospheric
Catalyst Loading5–10 mol% AgOAc
Batch Size50–100 kg

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenoxy)methyl]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in halogenated compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[(2-Fluorophenoxy)methyl]benzenethiol exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating potential as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis, making them effective against resistant strains .

Inhibition of Collagenase

Research has highlighted the potential of this compound as an inhibitor of bacterial collagenases, which are enzymes involved in tissue degradation during infections. In vitro studies showed that certain derivatives can inhibit collagenase activity effectively, suggesting their utility in treating conditions associated with bacterial infections and tissue damage .

Drug Development

The compound's structure makes it a candidate for drug development targeting various diseases. Its derivatives have been explored for their effectiveness against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate pathways involved in neuroinflammation and oxidative stress, providing a therapeutic avenue for these conditions .

Cancer Research

There is ongoing research into the application of 2-[(2-Fluorophenoxy)methyl]benzenethiol in cancer therapy. Compounds derived from it have shown promise in inhibiting tumor growth and metastasis in preclinical models. The mechanism often involves inducing apoptosis in cancer cells or inhibiting angiogenesis, which is crucial for tumor survival and growth .

Data Tables

Here are some summarized findings from various studies regarding the applications and efficacy of 2-[(2-Fluorophenoxy)methyl]benzenethiol:

Application AreaCompound ActivityReference
AntimicrobialInhibits bacterial collagenases
Neurodegenerative DiseasesModulates neuroinflammation
Cancer TherapyInduces apoptosis in tumor cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of 2-[(2-Fluorophenoxy)methyl]benzenethiol against Staphylococcus aureus. The results indicated that certain substitutions enhanced activity significantly compared to standard antibiotics.
  • Neuroprotective Effects : In a model of Alzheimer's disease, derivatives were shown to reduce neuroinflammation markers and improve cognitive function in treated mice, suggesting potential therapeutic benefits.
  • Cancer Metastasis : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it could inhibit migration and invasion, highlighting its potential as an anti-metastatic agent.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their structure and function. This interaction can influence various biological processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and properties:

Compound Substituents Synthesis Method Key Properties/Applications Reference
2-[(2-Fluorophenoxy)methyl]benzenethiol -SH, -(O-2-Fluorophenyl)CH2- Likely via condensation of o-aminothiophenol with 2-fluorophenoxy aldehyde Hypothesized enhanced electronic effects due to fluorine; potential bioactivity Inferred
2-(Salicylideneamino)benzenethiol -SH, -(CH=N-C6H4-OH) Condensation of o-aminothiophenol with salicylaldehyde Used as a spectrophotometric reagent for tin and transition metals
2-((4-Trifluoromethyl)benzylideneamino)benzenethiol -SH, -(CH=N-C6H4-CF3) Condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde Intermediate for anticancer 1,3,4-oxadiazole derivatives; exhibits tubulin inhibition activity
m-[[2-(2-Oxazolin-2-yl)propyl]thio]benzenethiol -SH, -(S-CH2-C3H6-Oxazoline) Polymerization with oxazoline-containing monomers Forms zwitterionic polymers; potential in materials science
2-(Diphenylphosphino)benzenethiol -SH, -(PPh2) Not specified in evidence Chelating ligand for metal complexes; used in catalytic applications

Key Structural Differences and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorophenoxy group in the target compound is electron-withdrawing, which may increase acidity of the -SH group compared to electron-donating substituents (e.g., methoxy or methyl) .
  • Bioactivity: Compounds like 2-((4-trifluoromethyl)benzylideneamino)benzenethiol demonstrate anticancer activity via tubulin inhibition, suggesting that fluorinated analogs (e.g., the target compound) could exhibit enhanced pharmacokinetic properties .
  • Polymerization Potential: Thiol-containing derivatives with oxazoline groups (e.g., m-[[2-(2-oxazolin-2-yl)propyl]thio]benzenethiol) form zwitterionic polymers, whereas the target compound’s fluorophenoxy group might enable unique solubility or conductivity properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Fluorophenoxy)methyl]benzenethiol, and how can purity be ensured during synthesis?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or thiol-ether coupling. For example, reacting 2-fluorophenol with a benzyl halide precursor (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Thiol protection (e.g., using trityl groups) may be required to prevent oxidation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure thiol integrity by Ellman’s assay .

Q. What analytical techniques are critical for characterizing 2-[(2-Fluorophenoxy)methyl]benzenethiol?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and fluorophenoxy methylene (δ ~4.5 ppm). ¹⁹F NMR for fluorine environment analysis .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Purity Assessment : Combine GC-MS for volatile impurities and X-ray crystallography for absolute configuration validation (if crystalline) .

Q. How should researchers handle stability challenges during storage and experimentation?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent thiol oxidation. Use stabilizers (e.g., BHT at 0.1% w/w) for long-term storage .
  • In-lab Handling : Conduct reactions in gloveboxes or under Schlenk lines to minimize air/moisture exposure. Monitor degradation via TLC or Raman spectroscopy .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for derivatives of 2-[(2-Fluorophenoxy)methyl]benzenethiol?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, vary temperature (60°C vs. 100°C) and solvent (DMF vs. THF) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reagent stoichiometry) and output (yield/purity) using software like Design-Expert .

Q. How can computational modeling predict the reactivity of 2-[(2-Fluorophenoxy)methyl]benzenethiol in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values for substituent effects .
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO) using GROMACS to assess conformational stability and aggregation tendencies .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent, concentration). Compare with literature spectra from authoritative databases (PubChem, NIST) .
  • Error Analysis : Investigate solvent polarity effects on NMR shifts or MS ion suppression. Use deuterated solvents with controlled pH for consistency .

Q. What frameworks guide mechanistic studies of 2-[(2-Fluorophenoxy)methyl]benzenethiol in catalytic systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated thiol to identify rate-determining steps (e.g., proton transfer vs. bond formation) .
  • In-situ Spectroscopy : Employ IR or UV-Vis to monitor intermediate species (e.g., disulfide formation) during catalysis .

Q. What methodologies assess environmental or metabolic degradation pathways of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure aerobic degradation. Analyze metabolites via LC-QTOF-MS .
  • Photostability Testing : Expose to UV light (λ = 254–365 nm) and track degradation products using GC-MS. Correlate with computational predictions of bond dissociation energies .

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